

HPLC method for quantification of (-)-Afzelechin in plant extracts.

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | (-)-Afzelechin | |
| Cat. No.: | B15594027 | Get Quote |

An optimized and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of **(-)-Afzelechin**, a bioactive flavan-3-ol, in plant extracts. This Application Note provides a detailed protocol for the determination of **(-)-Afzelechin**, tailored for researchers, scientists, and professionals in drug development. The method employs a reverse-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.

Application Note: HPLC Quantification of (-)Afzelechin

Introduction

(-)-Afzelechin is a flavonoid found in various plant species and is recognized for its potential antioxidant and anti-inflammatory properties. Accurate quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and further pharmacological investigation. This document outlines a reliable HPLC method for the quantitative analysis of (-)-Afzelechin.

Chromatographic Conditions

The separation is achieved using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective separation of **(-)-Afzelechin** from other components in the plant matrix.



Detection is performed at 280 nm, the wavelength of maximum absorbance for many flavan-3-ols.

Method Validation

The described method has been validated for its linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification) to ensure reliable and reproducible results. These validation parameters are critical for the method's application in a regulated environment.

Experimental Protocol

- 1. Apparatus and Materials
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Syringe filters (0.45 μm)
- · Volumetric flasks and pipettes
- HPLC grade acetonitrile or methanol
- · HPLC grade water
- Formic acid or acetic acid
- (-)-Afzelechin reference standard
- 2. Preparation of Solutions



- Mobile Phase A: 0.1% Formic acid (v/v) in HPLC grade water.
- Mobile Phase B: Acetonitrile or Methanol.
- Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of (-)-Afzelechin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
- 3. Sample Preparation
- Extraction: Weigh 1.0 g of dried and powdered plant material. Extract with 20 mL of methanol or an ethanol-water mixture (e.g., 70% ethanol) in an ultrasonic bath for 30 minutes.
- Filtration: Filter the extract through Whatman No. 1 filter paper.
- Concentration: Evaporate the solvent from the filtrate under reduced pressure.
- Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
- Final Filtration: Filter the reconstituted extract through a 0.45 μm syringe filter into an HPLC vial before injection.
- 4. HPLC Method Parameters



| Parameter | Value |
|----------------------|---|
| Column | C18, 250 mm x 4.6 mm, 5 μm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 5-20% B10-30 min, 20-40% B30-35 min, 40-95% B35-40 min, 95-5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |

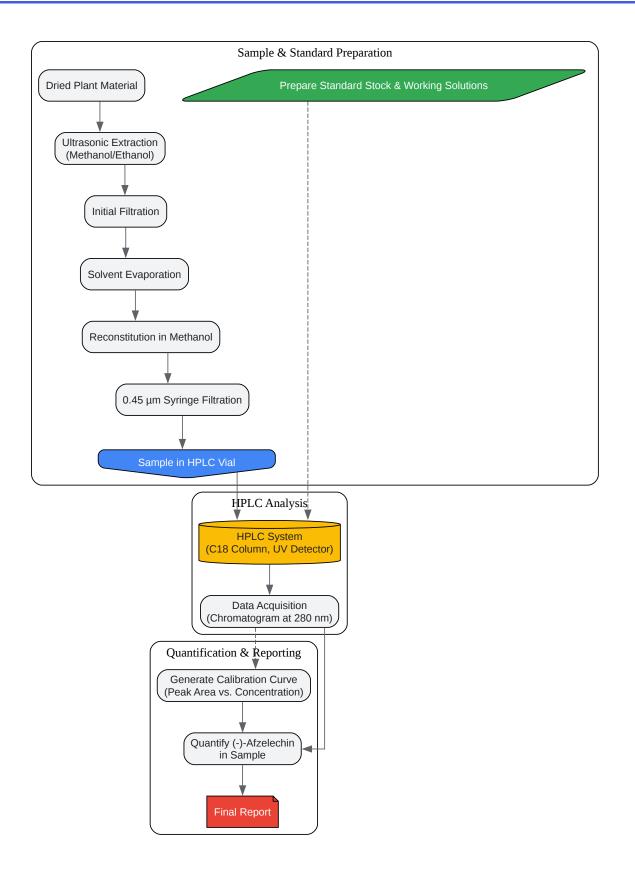
5. Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC method.

| Validation Parameter | Typical Value |
|-------------------------------|---------------|
| Linearity Range | 1 - 100 μg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 μg/mL |
| Limit of Quantification (LOQ) | ~0.3 μg/mL |

Visualizations

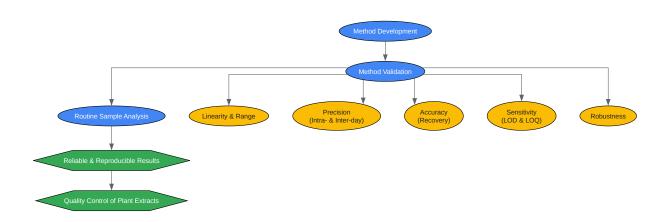




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Caption: Workflow for the quantification of (-)-Afzelechin in plant extracts using HPLC.





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